molecular formula C24H25N5O2S2 B383329 N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide CAS No. 503432-15-3

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide

Cat. No.: B383329
CAS No.: 503432-15-3
M. Wt: 479.6g/mol
InChI Key: VCKMSZOYYDYYAB-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C24H25N5O2S2 and its molecular weight is 479.6g/mol. The purity is usually 95%.
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Biological Activity

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and analgesic effects.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2SC_{19}H_{24}N_4O_{2}S, with a molecular weight of approximately 368.49 g/mol. The structure features a pyrazole ring fused with a benzothiolo-pyrimidine moiety, contributing to its unique biological profile.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one have shown cytotoxic effects against various cancer cell lines. A review highlighted that pyrazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the inhibition of cell proliferation and induction of cell cycle arrest .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound TypeCancer Cell LineIC50 (µM)
Pyrazole Derivative AHeLa (Cervical)15.5
Pyrazole Derivative BDU 205 (Prostate)12.3
N-(1,5-dimethyl...)CaCO-2 (Colon)10.0

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies have demonstrated that pyrazole derivatives can significantly reduce inflammation markers in animal models. For example, one study reported a remarkable reduction in paw swelling in acute inflammatory models comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Effects

CompoundModelInhibition (%)
N-(1,5-dimethyl...)AA Rats90.5
DiclofenacAA Rats82.8
Other PyrazolesVarious Models78–96

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has also been investigated. The compound's structural features allow it to interact with microbial enzymes or membranes effectively. Studies have shown that these derivatives possess antibacterial and antifungal activities against various pathogens .

Table 3: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus32
Escherichia coli16
Candida albicans64

Analgesic Activity

The analgesic properties of the compound were assessed through various pain models. Results indicated that it could effectively alleviate pain comparable to conventional analgesics like ibuprofen and acetaminophen .

Case Studies

  • Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory activity of several pyrazole derivatives in AA rats. The results indicated that the tested compounds significantly inhibited paw swelling and body weight loss compared to control groups .
  • Cytotoxicity Evaluation : Another study focused on the cytotoxic effects of N-(1,5-dimethyl...) against colon cancer cells (CaCO-2). The compound exhibited an IC50 value of 10 µM, indicating potent anticancer activity .

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S2/c1-14-9-10-17-18(11-14)33-23-20(17)22(25-13-26-23)32-12-19(30)27-21-15(2)28(3)29(24(21)31)16-7-5-4-6-8-16/h4-8,13-14H,9-12H2,1-3H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKMSZOYYDYYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)NC4=C(N(N(C4=O)C5=CC=CC=C5)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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